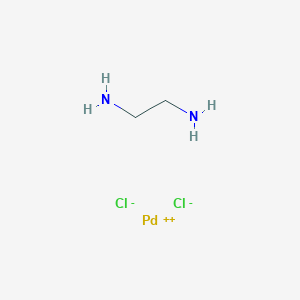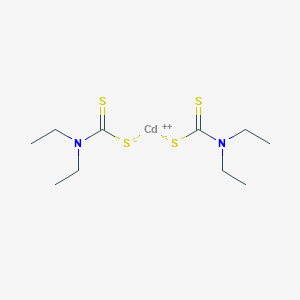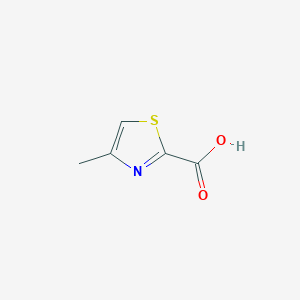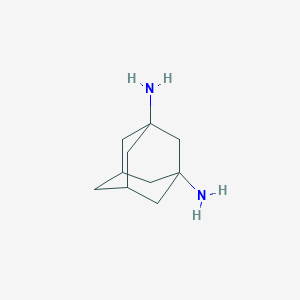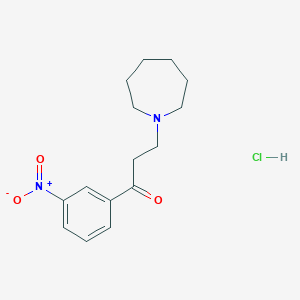
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride, also known as or HNPP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HNPP is a yellow crystalline powder that is soluble in water and ethanol. It is primarily used in the field of neuroscience as a research tool to study the mechanisms of action of various neurotransmitters and neuromodulators.
Mechanism of Action
HNPP acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride. The NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride is a type of ionotropic glutamate recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride that is involved in synaptic plasticity and learning and mem3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey. By blocking the NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride, HNPP can modulate the activity of glutamate in the brain, which has been linked to a range of neurological dis3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideders.
Biochemical and Physiological Effects
HNPP has been shown to have a range of biochemical and physiological effects. In animal studies, HNPP has been shown to reduce the release of dopamine in the brain, which is associated with a decrease in locomot3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride activity. HNPP has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of HNPP is its high purity and stability, which makes it an ideal compound f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride lab3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideat3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey experiments. HNPP is also relatively inexpensive to produce, which makes it accessible to researchers with limited budgets. However, one of the limitations of HNPP is its limited solubility in certain solvents, which can make it difficult to w3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridek with in certain experiments.
Future Directions
There are a number of potential future directions f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride research involving HNPP. One area of interest is the role of HNPP in the treatment of neurological dis3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideders such as epilepsy and Parkinson's disease. HNPP may also have potential as a research tool f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride investigating the role of the NMDA recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride in synaptic plasticity and learning and mem3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloridey. Additionally, further studies are needed to investigate the long-term effects of HNPP on the brain and the potential f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride toxicity.
Synthesis Methods
HNPP is synthesized through the reaction of 3'-nitropropiophenone with hexahydro-1H-azepine in the presence of hydrochl3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorideic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis of HNPP is a relatively simple process, which makes it an attractive compound f3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride research purposes.
Scientific Research Applications
HNPP has been used extensively in scientific research to study the mechanisms of action of various neurotransmitters and neuromodulat3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorides. It is commonly used as a tool to study the effects of these compounds on the central nervous system. HNPP is also used to investigate the role of specific recept3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochlorides in the brain and their interactions with various ligands.
properties
CAS RN |
13492-21-2 |
|---|---|
Product Name |
3-(Hexahydro-1H-azepin-1-yl)-3'-nitropropiophenone hydrochloride |
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c18-15(8-11-16-9-3-1-2-4-10-16)13-6-5-7-14(12-13)17(19)20;/h5-7,12H,1-4,8-11H2;1H |
InChI Key |
GZSMZOZGZVJTLF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Other CAS RN |
13492-21-2 |
Related CAS |
3670-65-3 (Parent) |
synonyms |
3-(hexahydro-lH-azepin-lyl)-3'nitropropiophenone hydrochloride phenitrone phenitrone monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




